molecular formula C8F18LiNO4S2 B1644613 Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide CAS No. 119229-99-1

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

Cat. No.: B1644613
CAS No.: 119229-99-1
M. Wt: 587.2 g/mol
InChI Key: QIWLMMWTZVIAFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is primarily used as a lithium salt in lithium-ion batteries . Its primary target is the electrolyte in these batteries, where it plays a crucial role in the conduction of lithium ions .

Mode of Action

The compound interacts with its target, the electrolyte, by providing a medium for the conduction of lithium ions. It does this by dissociating into lithium ions and bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide anions in the electrolyte solution . This allows for the movement of lithium ions between the anode and cathode during the charge and discharge cycles of the battery .

Biochemical Pathways

In the context of lithium-ion batteries, the biochemical pathways are replaced by electrochemical pathways. The movement of lithium ions facilitated by the compound is part of the overall electrochemical reactions occurring in the battery. These reactions involve the oxidation of lithium atoms at the anode during charging and the reduction of lithium ions at the cathode during discharging .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in this case, it can be thought of as the behavior of the compound in the battery’s electrolyte. The compound is stable and maintains its integrity in the electrolyte solution, allowing for consistent performance of the battery . Its impact on the bioavailability of lithium ions is significant, as it provides a medium for efficient ion transport .

Result of Action

The result of the compound’s action is the efficient conduction of lithium ions in the battery, which contributes to the battery’s high energy density, long cycle life, and overall performance .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and humidity. It is typically stored at temperatures between 28°C and used in a dry, cool, and inert gas environment . These conditions help maintain the stability of the compound and ensure its effective performance in the battery .

Chemical Reactions Analysis

Types of Reactions

Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like methanol and reagents such as lithium hydroxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will vary based on the nucleophile involved .

Scientific Research Applications

Properties

IUPAC Name

lithium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18NO4S2.Li/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLMMWTZVIAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F18LiNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893345
Record name N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119229-99-1
Record name N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonylamine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
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Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
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Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
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Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
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Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide
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Lithium bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

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